molecular formula C10H9ClF3N3 B1461859 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride CAS No. 1803586-22-2

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride

Cat. No.: B1461859
CAS No.: 1803586-22-2
M. Wt: 263.65 g/mol
InChI Key: DIPJWTTXDXKSRI-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. This aniline-derived pyrazole compound features a trifluoromethyl group, a moiety known to enhance the pharmacodynamic and pharmacokinetic properties of molecules, making them more effective as pharmaceutical candidates . The primary research value of this compound lies in its role as a key scaffold for creating potent growth inhibitors of Gram-positive bacteria. Pyrazole derivatives structurally related to this compound have demonstrated exceptional activity against challenging, drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) . Studies on analogous molecules show that such compounds can exhibit minimum inhibitory concentration (MIC) values in the sub-microgram to low microgram per milliliter range, indicating high potency . Some related derivatives have also proven to be bactericidal, effective against non-growing persister cells, and capable of inhibiting and eradicating bacterial biofilms, which are major causes of persistent infections . The mechanism of action for this class of compounds, as suggested by macromolecular synthesis inhibition studies, involves targets that have a broad, global effect on bacterial cell function . Researchers utilize this compound as a critical building block for further chemical functionalization. It is intended for laboratory research applications only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyrazol-1-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-5-6-15-16(9)8-3-1-7(14)2-4-8;/h1-6H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPJWTTXDXKSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-22-2
Record name 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride generally involves multi-step organic transformations, starting from appropriately substituted aromatic precursors. The key synthetic challenge lies in the construction of the pyrazole ring bearing the trifluoromethyl group and its subsequent coupling to the aniline moiety.

  • Key Features: The molecule contains an aromatic aniline group directly attached to the nitrogen of a 1H-pyrazole ring, which itself is substituted at the 5-position with a trifluoromethyl group. This necessitates selective functionalization and ring formation steps.

  • Reaction Conditions: Control of temperature, pH, and solvent environment is critical to maximize yield and purity. Typical solvents include polar aprotic solvents, and reactions are often carried out under inert atmospheres to prevent side reactions.

  • Purification and Characterization: After synthesis, the compound is usually isolated as the hydrochloride salt to improve stability and handling. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity. Thermal analyses like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into thermal stability.

Stepwise Synthetic Route

A representative synthetic route can be summarized as follows:

Step Description Key Reagents/Conditions Notes
1 Synthesis of 5-(trifluoromethyl)-1H-pyrazole intermediate Cyclization of appropriate β-diketones or hydrazine derivatives with trifluoromethyl-substituted precursors Formation of pyrazole ring with trifluoromethyl substitution
2 N-arylation of pyrazole with 4-nitrohalobenzene or 4-nitroaryl derivatives Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution Introduction of aromatic ring bearing nitro group
3 Reduction of nitro group to aniline Catalytic hydrogenation (e.g., Pd/C under H2) or chemical reduction (e.g., SnCl2, Fe/HCl) Conversion of nitro to amino group
4 Formation of hydrochloride salt Treatment with hydrochloric acid in suitable solvent Improves compound stability and crystallinity

This sequence emphasizes the importance of selective functional group transformations and the use of catalytic methods for efficient coupling.

Detailed Research Findings and Variations

  • Pyrazole Formation: The trifluoromethyl group is often introduced via trifluoromethylated β-diketones or nitrile precursors, which upon reaction with hydrazine or substituted hydrazines, cyclize to form the pyrazole ring. The trifluoromethyl substituent enhances the compound's lipophilicity and metabolic stability.

  • N-Arylation Techniques: The coupling of the pyrazole nitrogen to the aromatic ring is commonly achieved through palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. These methods allow for high selectivity and yields under mild conditions.

  • Reduction Step: The nitro group reduction to aniline is a critical step. Catalytic hydrogenation is preferred for its clean reaction profile, though chemical reductions are also employed depending on substrate sensitivity.

  • Salt Formation: Conversion to the hydrochloride salt is typically conducted by dissolving the free base in an organic solvent followed by addition of HCl gas or hydrochloric acid solution, yielding a crystalline salt with improved handling properties.

Analytical and Process Control Data

Parameter Typical Range/Value Analytical Method Comments
Reaction Temperature 20–120 °C (depending on step) Controlled via reaction setup Higher temperatures may favor coupling efficiency
Solvent DMF, DMSO, THF, or toluene Selection based on solubility and reactivity Polar aprotic solvents preferred for coupling
Purity >98% (HPLC) High-Performance Liquid Chromatography Ensures pharmaceutical-grade quality
Structural Confirmation NMR (1H, 13C, 19F), MS NMR confirms substitution pattern; MS confirms molecular weight Essential for verifying product identity
Thermal Stability Decomposition >200 °C TGA, DSC Indicates suitability for storage and formulation

Comparative Assessment of Reported Methods

Method Aspect Advantages Limitations
Palladium-catalyzed N-arylation High selectivity, good yields, mild conditions Requires expensive catalysts, sensitive to moisture/air
Nucleophilic aromatic substitution Simpler setup, less expensive Limited to activated aryl halides, lower yields
Catalytic hydrogenation for reduction Clean reaction, easy scale-up Requires hydrogen source and pressure equipment
Chemical reduction Cost-effective, simple reagents Potential side reactions, more waste

Summary and Recommendations

The preparation of this compound is best achieved through a multi-step synthetic pathway involving pyrazole ring formation, selective N-arylation, nitro group reduction, and salt formation. Palladium-catalyzed coupling reactions combined with catalytic hydrogenation provide an efficient and scalable approach, yielding high-purity products suitable for further application.

Careful control of reaction parameters such as temperature, solvent choice, and atmosphere is essential to optimize yield and minimize impurities. Analytical techniques including NMR, MS, HPLC, and thermal analyses are indispensable for characterization and quality control.

Chemical Reactions Analysis

Types of Reactions

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Pharmacological Potential : The pyrazole ring is often associated with pharmacological effects, which could lead to the development of new therapeutic agents.

Medicinal Chemistry Applications

Due to its unique electronic properties conferred by the trifluoromethyl group, this compound is being investigated for its role in drug development:

  • Drug Design : The structural characteristics of this compound make it a valuable scaffold for designing new drugs with enhanced biological activity.
  • Lead Compound : It may serve as a lead compound in synthesizing derivatives with improved efficacy and reduced side effects.

Case Studies and Research Findings

Several studies have explored the applications of this compound in medicinal chemistry:

  • A study demonstrated that derivatives of pyrazole compounds exhibit significant biological activity, emphasizing the importance of structural modifications in enhancing their therapeutic potential.
Study FocusFindings
Antimicrobial ActivityShowed effectiveness against various microbial strains.
Anti-inflammatory PropertiesIndicated potential for treating inflammatory conditions.
Drug DevelopmentSuggested as a lead compound for synthesizing new drugs.

Mechanism of Action

The mechanism of action of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Contexts

Celecoxib-Related Compounds

Celecoxib, a COX-2 inhibitor, shares structural motifs with the target compound. For instance:

  • Celecoxib Related Compound B (4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) has a trifluoromethyl group at the pyrazole’s 5-position but differs by incorporating a benzenesulfonamide group at position 1 and a 4-methylphenyl group at position 3. This sulfonamide moiety is critical for COX-2 inhibitory activity .
  • Celecoxib Related Compound D (a hydrazinyl derivative) lacks the trifluoromethyl group entirely, highlighting the importance of this substituent in bioactivity .
Compound Molecular Formula Key Substituents (Pyrazole Positions) Application
Target Compound C₁₀H₁₀ClF₃N₃ 1: Aniline; 5: CF₃ Pharmaceutical intermediate
Celecoxib Related Compound B C₁₇H₁₄F₃N₃O₂S 1: Benzenesulfonamide; 3: 4-MePh; 5: CF₃ COX-2 impurity
Celecoxib C₁₇H₁₄F₃N₃O₂S 1: Benzenesulfonamide; 3: 4-SO₂NH₂Ph; 5: CF₃ Anti-inflammatory drug

Key Differences :

  • The target compound’s aniline group replaces the sulfonamide in celecoxib derivatives, likely reducing COX-2 affinity but improving solubility via the hydrochloride salt.
  • Trifluoromethyl placement at position 5 is conserved, suggesting shared electronic effects but divergent biological targets .

Pesticide Analogues

Pyrazole derivatives with trifluoromethyl groups are prevalent in agrochemicals:

  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Features a pyrazole with trifluoromethyl and sulfinyl groups, enabling insecticidal activity via GABA receptor disruption .
  • Ethiprole : Similar to fipronil but substitutes the sulfinyl group with an ethylsulfinyl moiety .
Compound Molecular Formula Substituents (Pyrazole Positions) Application
Fipronil C₁₂H₄Cl₂F₆N₄OS 1: 2,6-Cl₂-4-CF₃Ph; 4: SO-CF₃ Pesticide
Target C₁₀H₁₀ClF₃N₃ 1: Aniline; 5: CF₃ Pharmaceutical

Key Differences :

  • Fipronil’s bulky chloro- and sulfinyl substituents enhance pesticidal activity, whereas the target compound’s aniline group aligns with pharmaceutical design.
  • Trifluoromethyl groups in both compounds improve metabolic stability but target different biological systems .

Structural Isomers and Positional Analogues

lists compounds with pyrazole-aniline linkages but varying substituent positions:

  • 4-((1H-Pyrazol-1-yl)methyl)aniline hydrochloride (Similarity: 0.98): Features a methylene bridge between pyrazole and aniline, reducing conjugation and altering pharmacokinetics .
  • 3-[(1-Pyrazolyl)methyl]aniline (Similarity: 0.98): Positional isomer with reduced steric hindrance compared to the target compound .
Compound Similarity Score Key Structural Difference
Target Compound N/A Direct pyrazole-aniline linkage; 5-CF₃
4-((1H-Pyrazol-1-yl)methyl)aniline HCl 0.98 Methylene linker; no CF₃
3-[(1-Pyrazolyl)methyl]aniline 0.98 meta-Substitution; no CF₃

Implications :

  • Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, influencing reactivity .

Biological Activity

Overview

4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is a novel compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an aniline moiety. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span anti-inflammatory, anticancer, and antimicrobial activities, among others.

PropertyValue
Chemical NameThis compound
CAS Number1803586-22-2
Molecular FormulaC10H9ClF3N3
Molecular Weight263.6468 g/mol

The biological activity of this compound is largely attributed to its ability to penetrate cell membranes due to the lipophilic nature of the trifluoromethyl group. Once inside the cell, it interacts with various molecular targets, including enzymes and receptors, leading to modulation of their activity and subsequent biological effects .

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In particular, compounds similar to this compound have demonstrated up to 85% inhibition of these cytokines at specific concentrations .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. A study highlighted that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The trifluoromethyl group may enhance these effects by increasing the compound's metabolic stability and bioavailability .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research has shown that pyrazole derivatives can be effective against a range of bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in these compounds is crucial for their antimicrobial activity .

Case Studies

  • Anti-inflammatory Activity
    • Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6.
    • Results : Compounds exhibited 61–85% inhibition compared to standard drugs like dexamethasone .
  • Anticancer Activity
    • Study : Evaluation of cytotoxic effects on various cancer cell lines.
    • Results : Significant reduction in cell viability was observed, with some compounds inducing apoptosis at low concentrations .
  • Antimicrobial Activity
    • Study : Testing against multiple bacterial strains.
    • Results : Certain derivatives showed promising results with effective inhibition rates similar to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and identity of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5 adjusted with 10% acetic acid) and acetonitrile in gradient mode . Confirm structural identity via nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS). For crystallinity assessment, X-ray diffraction (XRD) is critical, as demonstrated in studies of analogous pyrazole derivatives .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Methodology : Employ controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) and monitor intermediates via thin-layer chromatography (TLC). For pyrazole ring formation, use catalytic bases like triethylamine to enhance regioselectivity. Post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store in airtight, light-resistant containers under nitrogen at −20°C to prevent hydrolysis of the trifluoromethyl group or oxidation of the aniline moiety. Regularly assess stability via HPLC to detect degradation products (e.g., free aniline or pyrazole derivatives) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of the trifluoromethyl-pyrazole moiety in this compound?

  • Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density around the trifluoromethyl group and pyrazole ring. Molecular dynamics simulations can predict solvation effects and intermolecular interactions in biological systems. Validate predictions with experimental kinetic studies (e.g., substituent-directed electrophilic substitution reactions) .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

  • Methodology : Conduct meta-analyses to identify variables such as assay conditions (pH, temperature), cell line variability, or solvent effects (e.g., DMSO concentration). Reproduce key experiments under standardized protocols. For example, discrepancies in receptor binding affinity may arise from differences in buffer composition (e.g., ammonium acetate vs. phosphate buffers) .

Q. How can researchers design derivatives to enhance the compound’s solubility without compromising bioactivity?

  • Methodology : Introduce polar substituents (e.g., hydroxyl, carboxylate) at the aniline para-position or modify the pyrazole’s N-1 substituent. Assess logP values via shake-flask experiments and correlate with solubility in PBS (pH 7.4). Maintain the trifluoromethyl group for metabolic stability, as shown in related pyrimidine analogs .

Q. What crystallographic challenges arise during structural characterization of this compound, and how are they addressed?

  • Methodology : Difficulty in obtaining single crystals can be mitigated by slow vapor diffusion (e.g., ether into dichloromethane). For XRD analysis, address disorder in the trifluoromethyl group using restrained refinement protocols. Compare with analogous structures (e.g., 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) to validate bond lengths and angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride
Reactant of Route 2
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4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride

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